![molecular formula C20H12ClIN2O3 B5180473 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5180473.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide is a complex organic compound that features a benzoxazole ring fused with a phenyl ring, along with chloro and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring, followed by its attachment to a phenyl ring. The chloro and iodo substituents are then introduced through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide exerts its effects involves interactions with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function, while the chloro and iodo substituents can enhance binding affinity to certain proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide
Uniqueness
Compared to similar compounds, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzoxazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN2O3/c21-15-8-5-11(22)9-14(15)19(26)23-12-6-7-13(17(25)10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBNPCSWWTXNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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